2-Chloro-4,5,7-trifluorobenzo[d]thiazole
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Overview
Description
2-Chloro-4,5,7-trifluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7HClF3NS. It is characterized by the presence of a benzothiazole ring substituted with chlorine and fluorine atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to affect various pathways, leading to a range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trifluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4,5,7-trifluoroaniline with sulfur and a suitable oxidizing agent to form the benzothiazole ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,7-trifluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4,5,7-trifluorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for developing advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7-trifluorobenzo[d]thiazole: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
4,5,6,7-Tetrahydrobenzo[d]thiazole: Lacks the chlorine and fluorine substitutions, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4,5,7-trifluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
2-chloro-4,5,7-trifluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHRXBTJKBBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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